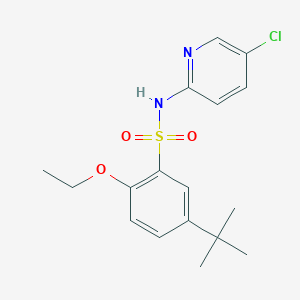![molecular formula C14H17N3O2 B15024316 (5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one](/img/structure/B15024316.png)
(5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyimino group, and a diethylamino methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the quinoline derivative with hydroxylamine hydrochloride under basic conditions.
Attachment of the Diethylamino Methyl Group: The final step involves the alkylation of the quinoline derivative with diethylamino methyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
化学反应分析
Types of Reactions
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The diethylamino methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
科学研究应用
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Hydroxyquinoline: A derivative with a hydroxy group.
Aminoquinoline: A derivative with an amino group.
Uniqueness
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is unique due to the presence of both the diethylamino methyl and hydroxyimino groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
7-(diethylaminomethyl)-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C14H17N3O2/c1-3-17(4-2)9-10-8-12(16-19)11-6-5-7-15-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |
InChI 键 |
QCPOSWFEGBKFBX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)

![(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024254.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide](/img/structure/B15024258.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024263.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024269.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15024276.png)
![6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15024279.png)
![N-[3'-acetyl-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B15024285.png)
![1-benzyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15024293.png)
![Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B15024294.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B15024313.png)
![ethyl (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15024322.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024330.png)
